Cas no 165070-68-8 (Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside))

165070-68-8 structure
Nome del prodotto:Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Benzopyrylium,3-[[6-O-(carboxyacetyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- 3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
- Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
- 5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium-3-yl 6-O-(carboxyacetyl)-beta-D-glucopyranoside
- C12642
- pelargonidin 3-O-(6-O-malonyl- -D-glucoside)
- Q27114738
- 3-[[6-O-(1,3-Dioxo-3-hydroxypropyl)-beta-D-glucopyranosyl]oxy]-4',5,7-trihydroxyflavylium
- 1-Benzopyrylium, 3-[[6-O-(carboxyacetyl)-beta-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- 165070-68-8
- DTXSID20332138
- CHEBI:31965
- Pelargonidin 3-(6''-malonylglucoside)
- 3-(((2R,3S,4S,5R,6S)-6-(5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl)methoxy)-3-oxopropanoic acid
- DTXCID20283232
-
- Inchi: 1S/C24H22O13/c25-11-3-1-10(2-4-11)23-16(7-13-14(27)5-12(26)6-15(13)35-23)36-24-22(33)21(32)20(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,20-22,24,31-33H,8-9H2,(H3-,25,26,27,28,29)/p+1/t17-,20-,21+,22-,24-/m1/s1
- Chiave InChI: XLZUBCUKXQFBKB-JZWLZXDTSA-O
- Sorrisi: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(C([H])([H])C(=O)O[H])=O)O[H])O[H])O[H])OC1=C([H])C2=C(C([H])=C(C([H])=C2[O+]=C1C1C([H])=C([H])C(=C([H])C=1[H])O[H])O[H])O[H]
Proprietà calcolate
- Massa esatta: 519.11386578 g/mol
- Massa monoisotopica: 519.11386578 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 37
- Conta legami ruotabili: 8
- Complessità: 787
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.636
- Superficie polare topologica: 204
- Peso molecolare: 519.4
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) Letteratura correlata
-
1. Back matter
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
165070-68-8 (Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)) Prodotti correlati
- 17334-58-6(Pelargonin)
- 38820-68-7(Cyanidin-3-O-sophoroside chloride)
- 58285-26-0(Delphinidin 3-O-Rutinoside)
- 1806560-88-2(Ethyl 2-(2-bromopropanoyl)-3-(carboxy(hydroxy)methyl)benzoate)
- 2137563-62-1(1-methyl-5-[(propylamino)methyl]-1H-imidazole-2-carbonitrile)
- 2034375-76-1(N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide)
- 959239-22-6(2-Bromo-5-(piperidin-4-ol)pyrazine)
- 2764731-92-0(2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane)
- 123934-05-4(benzyl N-benzyl-N-(but-3-en-1-yl)carbamate)
- 959573-74-1(3-(2,3,4-trihydroxyphenyl)propanoic acid)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
